N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-3(13)12-5-2-4(9)8(14)7(11)6(5)10/h2,14H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTPEYREXXDMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide typically involves the chlorination of 4-hydroxyacetanilide followed by further chemical modifications. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the acetamide group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antifungal Activities
Research indicates that compounds structurally related to N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide exhibit significant antibacterial properties. Specifically, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that chloroacetyl derivatives of aminophenols could be synthesized and tested for their antibacterial efficacy, revealing promising results against common pathogens .
Mechanism of Action
The antibacterial activity is believed to be linked to the compound's ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors. The presence of multiple chlorine atoms increases lipophilicity, enhancing membrane permeability and thus facilitating intracellular action against bacterial targets.
Agricultural Applications
Pesticidal Properties
This compound has been explored for its potential use as a pesticide. Its structural analogs have shown efficacy in controlling various agricultural pests and diseases. Research indicates that these compounds can act as herbicides by inhibiting specific biochemical pathways in plants, leading to growth inhibition or death of unwanted flora .
Case Study: Efficacy in Crop Protection
A field study evaluated the effectiveness of a related compound in controlling fungal infections in crops. Results showed a significant reduction in disease incidence when applied at recommended dosages compared to untreated controls. The compound's mode of action involved the disruption of fungal cell membranes, leading to cell lysis and subsequent death of the pathogen.
Materials Science
Polymer Additives
In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. A comparative study highlighted that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts .
| Property | Unmodified Polymer | Polymer with Additive |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
| Flexural Modulus (GPa) | 1 | 1.5 |
Toxicological Studies
Safety Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Studies have indicated low acute toxicity levels in mammalian models; however, chronic exposure assessments are ongoing to determine long-term effects on health and the environment .
Regulatory Considerations
The compound's use in pharmaceuticals and agriculture necessitates compliance with regulatory standards set by bodies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA). Comprehensive toxicological data will be essential for future approval processes.
Mechanism of Action
The mechanism of action of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may exert its effects by modulating biochemical pathways, inhibiting enzyme activity, or altering cellular processes.
Comparison with Similar Compounds
Chlorinated Acetamide Derivatives
The closest structural analogs of N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide are other chlorinated acetamides isolated from the same plant source or synthesized as photoproducts. Key examples include:
Structural and Functional Insights :
- Chlorination Pattern: The number and positions of chlorine atoms significantly alter electronic and steric effects. The tri-chlorinated derivative exhibits stronger electron-withdrawing effects and reduced solubility in polar solvents compared to mono- and di-chlorinated analogs.
- Stability : Higher chlorination (as in the tri-chloro derivative) may confer resistance to enzymatic degradation, as observed in related chlorinated aromatics.
Key Differences :
- Core Structure: Unlike this compound, these compounds feature phenoxy-acetamide backbones linked to heterocyclic groups (e.g., triazole or pyridine). This structural divergence results in distinct modes of action, particularly in plant hormone mimicry .
- Chlorine Placement: The auxin agonists prioritize chlorine at positions critical for receptor binding (e.g., 2,4-dichlorophenoxy in Compound 533), whereas the tri-chloro derivative’s substitution pattern is optimized for steric bulk.
Carbazole- and Benzothiazole-Linked Acetamides
Patented derivatives such as N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide demonstrate the versatility of acetamide in drug design.
Comparison Highlights :
- Scaffold Diversity : These compounds incorporate fused aromatic systems (carbazole, benzothiazole) rather than simple phenyl rings, enabling interactions with enzymes or receptors via π-π stacking or hydrophobic pockets.
- Functional Groups : The tri-chloro derivative lacks the sulfonyl, trifluoromethyl, or carbonyl extensions seen in these analogs, limiting its applicability in targeted therapies but simplifying its metabolic profile .
Biological Activity
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H6Cl3NO
- Molecular Weight : 250.49 g/mol
- IUPAC Name : this compound
The presence of multiple chlorine atoms and a hydroxyl group on the phenyl ring significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. The hydroxyl group can form hydrogen bonds with enzyme active sites, while the chlorine atoms may enhance binding through halogen interactions.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activities, potentially affecting signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Antiviral Activity
This compound has also been explored for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by targeting specific viral enzymes:
- Mechanism : The compound appears to interfere with viral entry mechanisms and replication processes.
- Case Study : In a study involving influenza virus strains, the compound demonstrated an IC50 value of 15 µM, indicating significant antiviral activity .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in a peer-reviewed journal investigated the inhibitory effects of this compound on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
- Results showed a competitive inhibition pattern with an IC50 value of 10 µM, suggesting its potential as an antitumor agent by disrupting cancer cell proliferation .
- Toxicological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
